molecular formula C₂₈H₂₃D₆ClN₄O₃ B1147076 Ruboxistaurin-d6 Hydrochloride CAS No. 1794767-04-6

Ruboxistaurin-d6 Hydrochloride

カタログ番号 B1147076
CAS番号: 1794767-04-6
分子量: 511.04
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ruboxistaurin-d6 Hydrochloride is a labelled compound of Ruboxistaurin Hydrochloride . Ruboxistaurin is a protein kinase C (PKC) β inhibitor, exhibits significant anti-angiogenic activity that reduces the response of vascular endothelial cells to stimulation by vascular endothelial growth factor (VEGF) .


Synthesis Analysis

The synthesis of Ruboxistaurin involves several steps including the preparation of L-2-deoxyribose 1-cyano-3,4-dibenzoate, followed by deprotection to 1-cyano L-2-deoxyribose, oxidative cleaving to (S)-4-hydroxy-2-(2-hydroxy-ethoxy)-butyronitrile and transformation to the methanesulfonic acid (S)-3-cyano-3-(2-methanesulfonyloxyethoxy)-propyl ester .


Molecular Structure Analysis

The molecular structure of Ruboxistaurin-d6 Hydrochloride is similar to that of Ruboxistaurin Hydrochloride, with the difference being the presence of deuterium . The molecular formula is C28H29ClN4O3 .


Chemical Reactions Analysis

Ruboxistaurin-d6 Hydrochloride exhibits ATP dependent competitive inhibition of PKC beta I with an IC50 of 4.7 nM .

科学的研究の応用

Treatment of Diabetic Retinopathy

Ruboxistaurin, as an anti-vascular endothelial growth factor (anti-VEGF) agent, is primarily used in the treatment of diabetic retinopathy . It is typically administered intravitreally to inhibit protein kinase C-β, which plays a significant role in the vascular complications of diabetes. The development of Ruboxistaurin nanoparticles for retinal delivery is a promising research area, aiming to provide a safe and effective method for drug administration .

Nanoparticle Drug Delivery Systems

The use of polyamidoamine (PAMAM) dendrimers to create nanoparticles for the delivery of Ruboxistaurin represents a novel approach in pharmacology . These nanoparticles can enhance the drug’s bioavailability and therapeutic efficacy, particularly in targeting ocular tissues. Research has shown that the complexation of Ruboxistaurin with PAMAM dendrimers results in high drug loading efficiency and controlled release, which is beneficial for chronic conditions like diabetic retinopathy .

Anti-VEGF Therapies

Ruboxistaurin’s role as an anti-VEGF agent extends its potential applications to other diseases characterized by abnormal angiogenesis. Its ability to inhibit specific pathways involved in vascular growth makes it a candidate for research into treatments for cancers and other proliferative diseases where VEGF plays a crucial role .

Protein Kinase C Inhibition

As a selective inhibitor of protein kinase C-β, Ruboxistaurin has potential applications in the study of cellular signaling pathways. By modulating this kinase’s activity, researchers can explore its effects on cell proliferation, apoptosis, and differentiation, which are critical processes in various diseases .

Type 2 Diabetes Mellitus Research

Ruboxistaurin has been investigated for its effects on Type 2 Diabetes Mellitus. The compound’s influence on protein kinase C-β suggests it may have a role in insulin signaling and glucose metabolism, making it a subject of interest for basic science research in diabetes management .

Type 1 Diabetes Mellitus Research

Similarly, Ruboxistaurin’s effects on cellular pathways make it a molecule of interest in Type 1 Diabetes Mellitus research. Understanding how it affects the autoimmune destruction of pancreatic beta cells could lead to new insights into the disease’s pathophysiology and treatment .

作用機序

Target of Action

Ruboxistaurin-d6 Hydrochloride is a deuterium-labeled form of Ruboxistaurin Hydrochloride . The primary target of Ruboxistaurin-d6 Hydrochloride is Protein Kinase C beta (PKCβ) . PKCβ is an enzyme that plays a crucial role in several signal transduction pathways and is involved in the regulation of various cellular functions, including cell growth, differentiation, and apoptosis .

Mode of Action

Ruboxistaurin-d6 Hydrochloride acts as a selective inhibitor of PKCβ . It exhibits ATP-dependent competitive inhibition of PKCβ . The inhibition constants (Ki) for PKCβ is 2 nM . This means that Ruboxistaurin-d6 Hydrochloride competes with ATP for binding to PKCβ, thereby preventing the phosphorylation and activation of this enzyme .

Biochemical Pathways

PKCβ is involved in numerous cellular processes and signaling pathways, including those related to inflammation, cell growth, and apoptosis .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract. The exact Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Ruboxistaurin-d6 Hydrochloride, as well as their impact on its bioavailability, remain to be determined.

Result of Action

The molecular and cellular effects of Ruboxistaurin-d6 Hydrochloride’s action are likely to be related to its inhibition of PKCβ. By inhibiting this enzyme, Ruboxistaurin-d6 Hydrochloride could potentially modulate various cellular processes controlled by PKCβ, such as cell growth, differentiation, and apoptosis .

将来の方向性

Ruboxistaurin, an orally active protein kinase C beta (PKC beta) inhibitor, is under development by Eli Lilly with potential as a therapy for diabetic macular oedema and other diabetic angiopathies, including diabetic retinopathy, diabetic peripheral neuropathy and diabetic nephropathy . It is awaiting approvals in the US and Europe for the treatment of diabetic retinopathy .

特性

IUPAC Name

(18S)-18-[[bis(trideuteriomethyl)amino]methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQIEYDJYFVLPO-DOVGNSRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ruboxistaurin-d6 Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。